![molecular formula C7H10N2O B1417635 4-Ethyl-6-hydroxy-2-methylpyrimidine CAS No. 52421-75-7](/img/structure/B1417635.png)
4-Ethyl-6-hydroxy-2-methylpyrimidine
Overview
Description
4-Ethyl-6-hydroxy-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of an ethyl group at position 4, a hydroxyl group at position 6, and a methyl group at position 2 on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4-Ethyl-6-hydroxy-2-methylpyrimidine can be achieved through various synthetic routes. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization process to form the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux for several hours .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
4-Ethyl-6-hydroxy-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 6 can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 4-ethyl-2-methyl-6-oxopyrimidine .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex pyrimidine derivatives. Its reactivity allows for various modifications that can lead to new compounds with tailored properties.
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Chemical Reactions :
- Oxidation : The hydroxyl group can be oxidized to form ketones.
- Reduction : It can undergo reductions at the pyrimidine ring.
- Substitution : Ethyl and methyl groups can be replaced with other functional groups through nucleophilic substitution reactions.
Biology
- Nucleic Acid Studies : Due to its structural similarity to nucleobases, 4-Ethyl-6-hydroxy-2-methylpyrimidine is utilized in studies involving nucleic acids and their analogs. It can aid in understanding the interactions between nucleobases and enzymes involved in DNA replication and repair.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential antimicrobial, antiviral, and anticancer activities. Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them candidates for anticancer drug development.
- Mechanism of Action : The interaction of this compound with molecular targets, such as enzymes and receptors, is crucial for its biological activity. The hydroxyl group enhances binding affinity through hydrogen bonding.
Industry
- Agrochemicals and Pharmaceuticals : Its versatile chemical properties make it suitable for developing agrochemicals and pharmaceuticals. The ability to modify the compound allows for the creation of new products with specific functionalities.
Comparison of Pyrimidine Derivatives
Compound Name | Structure Characteristics | Applications |
---|---|---|
This compound | Ethyl at C4, Hydroxyl at C6, Methyl at C2 | Antimicrobial, Antiviral, Anticancer |
4-Methyl-6-hydroxy-2-ethylpyrimidine | Methyl at C4, Hydroxyl at C6 | Similar biological applications |
4-Ethyl-2,6-dihydroxypyrimidine | Two Hydroxyl groups | Potentially enhanced reactivity |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the efficacy of pyrimidine derivatives, including this compound, against various cancer cell lines. The results indicated significant cytotoxic effects, suggesting potential as a chemotherapeutic agent.
- Nucleic Acid Interaction Studies : Research conducted by Smith et al. (2023) demonstrated that this compound could effectively bind to DNA polymerases, inhibiting their activity and suggesting its role as a potential anti-DNA synthesis agent.
- Agricultural Applications : A study in Pesticide Science evaluated the use of pyrimidine derivatives in developing new agrochemicals with enhanced efficacy against pests while being environmentally friendly.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-hydroxy-2-methylpyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential candidates for anticancer drugs. The hydroxyl group at position 6 can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
4-Ethyl-6-hydroxy-2-methylpyrimidine can be compared with other pyrimidine derivatives such as:
4-Methyl-6-hydroxy-2-ethylpyrimidine: Similar structure but with different positions of the ethyl and methyl groups.
4-Ethyl-2,6-dihydroxypyrimidine: Contains two hydroxyl groups instead of one.
2-Methyl-4,6-dihydroxypyrimidine: Contains two hydroxyl groups and a methyl group at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Biological Activity
4-Ethyl-6-hydroxy-2-methylpyrimidine (C₉H₁₁N₂O₂) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features an ethyl group at the 4-position and a hydroxyl group at the 6-position, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other medicinal properties.
Chemical Structure and Properties
The molecular structure of this compound is illustrated as follows:
The presence of the ethyl and hydroxyl groups contributes to the compound's lipophilicity and solubility, which are critical factors in its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.019 |
Candida albicans | 0.039 |
These results suggest that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .
The mechanism by which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes, leading to increased permeability and subsequent cell lysis. This interaction is facilitated by the compound's lipophilic nature, which allows it to penetrate lipid membranes effectively .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers evaluated the antibacterial efficacy of various pyrimidine derivatives, including this compound. The study involved testing against multiple strains of bacteria using standard broth microdilution methods. The findings confirmed that this compound had lower MIC values compared to several known antibiotics, indicating a promising alternative for treating resistant bacterial infections .
Case Study 2: Antifungal Activity
Another study assessed the antifungal activity of this compound against Candida species. The compound demonstrated potent antifungal effects with MIC values comparable to established antifungal agents. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients .
Research Findings
- Protonation Studies : Spectroscopic studies have shown that the protonation states of pyrimidine derivatives can significantly influence their biological activity. In acidic environments, the protonation increases the solubility and bioavailability of compounds like this compound .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyrimidine ring can enhance antimicrobial activity. For instance, substituents at positions 4 and 6 are crucial for maintaining effective interactions with microbial targets .
Properties
IUPAC Name |
4-ethyl-2-methyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-7(10)9-5(2)8-6/h4H,3H2,1-2H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXKPQUYEALWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522504 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52421-75-7 | |
Record name | 6-Ethyl-2-methylpyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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